molecular formula C13H21N B13117293 (S)-1-(3,4-Dimethylphenyl)pentan-1-amine

(S)-1-(3,4-Dimethylphenyl)pentan-1-amine

Cat. No.: B13117293
M. Wt: 191.31 g/mol
InChI Key: DSELMPZMAVWHDE-ZDUSSCGKSA-N
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Description

(S)-1-(3,4-Dimethylphenyl)pentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pentan-1-amine backbone with a 3,4-dimethylphenyl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,4-Dimethylphenyl)pentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzaldehyde and pentan-1-amine.

    Condensation Reaction: The 3,4-dimethylbenzaldehyde undergoes a condensation reaction with pentan-1-amine in the presence of a suitable catalyst, such as an acid or base, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.

    Automated Synthesis: Employing automated synthesis equipment to control reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,4-Dimethylphenyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

(S)-1-(3,4-Dimethylphenyl)pentan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3,4-Dimethylphenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,4-Dimethylphenyl)pentan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(3,4-Dimethylphenyl)butan-1-amine: A structurally similar compound with a shorter carbon chain.

    1-(3,4-Dimethylphenyl)hexan-1-amine: A structurally similar compound with a longer carbon chain.

Uniqueness

(S)-1-(3,4-Dimethylphenyl)pentan-1-amine is unique due to its specific stereochemistry and the presence of the 3,4-dimethylphenyl group. This configuration can result in distinct biological activities and interactions compared to its enantiomer or other structurally similar compounds.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

(1S)-1-(3,4-dimethylphenyl)pentan-1-amine

InChI

InChI=1S/C13H21N/c1-4-5-6-13(14)12-8-7-10(2)11(3)9-12/h7-9,13H,4-6,14H2,1-3H3/t13-/m0/s1

InChI Key

DSELMPZMAVWHDE-ZDUSSCGKSA-N

Isomeric SMILES

CCCC[C@@H](C1=CC(=C(C=C1)C)C)N

Canonical SMILES

CCCCC(C1=CC(=C(C=C1)C)C)N

Origin of Product

United States

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